molecular formula C9H9F3N2O2 B13513370 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Katalognummer: B13513370
Molekulargewicht: 234.17 g/mol
InChI-Schlüssel: WLHMCBHEDPSFNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core partially saturated at the pyridine moiety (positions 4–7). The trifluoromethyl (-CF₃) group at position 2 and the carboxylic acid (-COOH) at position 3 confer distinct electronic and steric properties. The -CF₃ group enhances lipophilicity and metabolic stability, while the -COOH group facilitates hydrogen bonding and salt formation, making the compound a versatile intermediate in medicinal chemistry and drug development .

Eigenschaften

Molekularformel

C9H9F3N2O2

Molekulargewicht

234.17 g/mol

IUPAC-Name

2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-6(8(15)16)5-3-1-2-4-14(5)13-7/h1-4H2,(H,15,16)

InChI-Schlüssel

WLHMCBHEDPSFNL-UHFFFAOYSA-N

Kanonische SMILES

C1CCN2C(=C(C(=N2)C(F)(F)F)C(=O)O)C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as a pyridine derivative. This can be done using trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another method involves the construction of a pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for commercial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and trifluoromethylating agents like trifluoromethyl copper . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of pyrazolo-fused heterocycles. Key structural analogs include:

Compound Name Core Structure Substituents Key Differences
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo[1,5-a]pyridine -COOH at C3 Lacks -CF₃ at C2
5-Methyl-7-trifluoromethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyrazolo[1,5-a]pyrimidine -CF₃ at C7, -CH₃ at C5 Pyrimidine core vs. pyridine
7-(Difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyrazolo[1,5-a]pyrimidine -CHF₂ at C7, p-tolyl at C5 Difluoromethyl and aryl substituents
Zanubrutinib (Antineoplastic agent) Pyrazolo[1,5-a]pyrimidine Carboxamide at C3, complex side chain Carboxamide vs. -COOH; clinical use

Substituent Effects

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP) and electron-withdrawing effects compared to -CH₃ or -H. This increases metabolic stability and membrane permeability .
  • Carboxylic Acid (-COOH) : Provides acidity (pKa ~2–3) and hydrogen-bonding capacity, contrasting with esters (e.g., methyl ester in ) or carboxamides (e.g., zanubrutinib) .
  • Saturation : The 4,5,6,7-tetrahydro modification reduces aromaticity, improving solubility compared to fully aromatic analogs .

Physical and Chemical Properties

Property 2-(CF₃)-Tetrahydropyrazolo[1,5-a]pyridine-3-COOH 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-COOH 5-Methyl-7-CF₃-Pyrazolo[1,5-a]pyrimidine-3-COOH
Melting Point Not reported 215–223°C Not reported
Molecular Weight ~235.16 g/mol 166.18 g/mol 307.30 g/mol
Solubility Moderate in polar aprotic solvents Low in water, soluble in DMSO Likely similar to analogs
LogP (Estimated) ~1.5–2.0 ~0.5–1.0 ~2.5–3.0

Biologische Aktivität

2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H10F3N3O2
  • Molecular Weight : 249.19 g/mol
  • CAS Number : 332851-36-2

The biological activity of 2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in inflammatory pathways. For instance, it demonstrated IC50 values in the low micromolar range against IKK-2 and p38 MAPK enzymes, which are crucial in the regulation of cytokine production and inflammatory responses .
  • Antimicrobial Activity : Recent studies have indicated moderate antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported at approximately 250 µg/mL for several derivatives of the pyrazolo compound .
  • Cytokine Modulation : The compound has been found to significantly reduce the production of pro-inflammatory cytokines such as TNFα and IL-17 in vitro. This suggests a potential role in treating inflammatory diseases .

Case Studies

Several studies have highlighted the effectiveness of 2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid:

  • Case Study 1 : A study evaluated the compound's effects on human chondrocytes stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in IL-6 production with an EC50 value of 18 nM after treatment with the compound .
  • Case Study 2 : Another investigation focused on its anti-inflammatory properties in a mouse model of arthritis. The compound was administered orally and showed a dose-dependent reduction in joint inflammation markers after a five-day treatment period .

Table 1: Biological Activity Overview

Activity TypeTargetIC50/EC50 ValuesReference
Enzyme InhibitionIKK-20.044 µM
Enzyme Inhibitionp38 MAPK0.004 µM
AntimicrobialStaphylococcus aureus250 µg/mL
Cytokine InhibitionTNFαEC50 = 780 nM

Table 2: Case Studies Summary

StudyModelFindings
Case Study 1Human ChondrocytesReduced IL-6 production (EC50 = 18 nM)
Case Study 2Mouse Arthritis ModelDecreased joint inflammation markers

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.